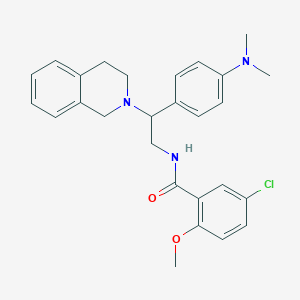
5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C27H30ClN3O2 and its molecular weight is 464.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Binding Studies
One of the primary areas of research has involved the exploration of receptor binding properties of related compounds. For instance, studies on benzamide analogues, including radiolabeling and evaluating the binding to sigma-2 receptors, have been conducted to understand their affinity and potential as ligands in receptor studies. These studies are crucial for the development of diagnostic and therapeutic agents targeting specific receptors in the brain and other tissues (Xu et al., 2005).
Antimicrobial and Anticancer Activity
Compounds structurally related to the query chemical have been synthesized and evaluated for their antimicrobial and anticancer potentials. These compounds, through their interactions with various biological targets, offer insights into designing more effective therapeutic agents. For instance, derivatives exhibiting significant activity against bacterial strains and human cancer cell lines have been reported, highlighting the compound's potential in drug discovery and development processes (Deep et al., 2013).
Synthetic Methodology
Research has also focused on the development of novel synthetic methods for the preparation of isoquinoline and related heterocyclic compounds. These synthetic strategies are essential for creating libraries of compounds for further biological evaluation. For instance, novel routes to synthesize 2-oxazolines, bis-oxazolines, and 2-imidazoline-5-ones from imidates using solvent-free cycloadditions have been explored, providing valuable methodologies for constructing complex heterocycles (Lerestif et al., 1997).
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN3O2/c1-30(2)23-11-8-20(9-12-23)25(31-15-14-19-6-4-5-7-21(19)18-31)17-29-27(32)24-16-22(28)10-13-26(24)33-3/h4-13,16,25H,14-15,17-18H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZYLJBZXDHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

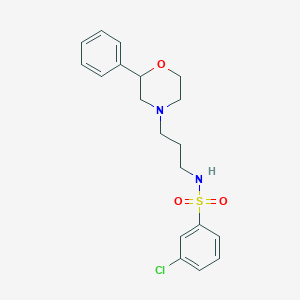
![10-Azabicyclo[4.3.1]decane hydrochloride](/img/structure/B2683937.png)
![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683939.png)
![2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2683940.png)
![4-[(1E)-3-(2,4-dimethylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2683941.png)
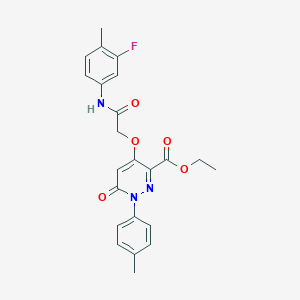


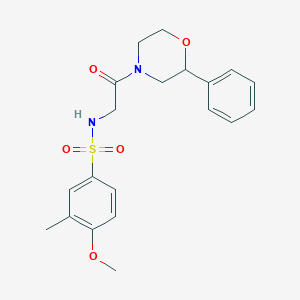
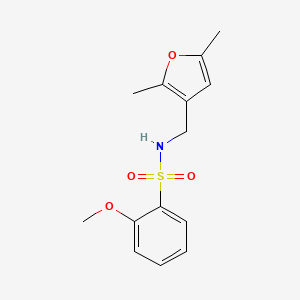
![1-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2683953.png)
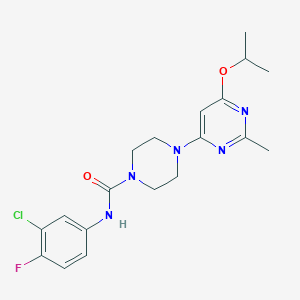
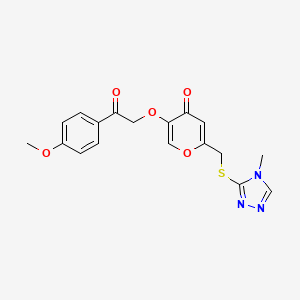
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile](/img/structure/B2683957.png)